Ramipril Methyl Ester

Übersicht

Beschreibung

Ramipril methyl ester (RME) is an ester of ramipril, an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug of ramipril, which is a commonly prescribed medication for the treatment of hypertension and congestive heart failure. RME is a synthetic compound that is rapidly hydrolyzed in the body to form ramipril, which is then metabolized to its active metabolite, ramiprilat. RME has been studied extensively in preclinical and clinical studies, and has been shown to be a safe and effective antihypertensive agent.

Wissenschaftliche Forschungsanwendungen

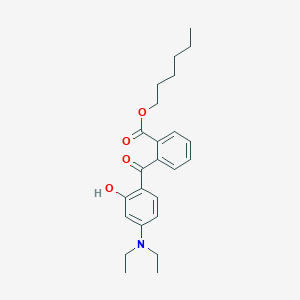

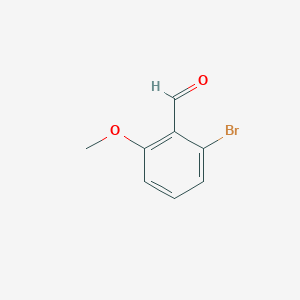

Synthesis and Standardization of Ramipril Impurity A

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is integral in treating heart failure, diabetic kidney diseases, and high blood pressure. Ramipril methyl ester, known as impurity A, is a significant component in the pharmaceutical analysis of ramipril products. A study focused on synthesizing impurity A through a transesterification reaction, establishing it as a reference standard, and using it to assess impurities in ramipril pharmaceuticals. High-performance liquid chromatography (HPLC) was employed for determining its purity and establishing it as a reference standard. The study successfully synthesized and purified this compound with over 98% purity, confirming its utility in the quality control of ramipril pharmaceuticals (Nguyen et al., 2022).

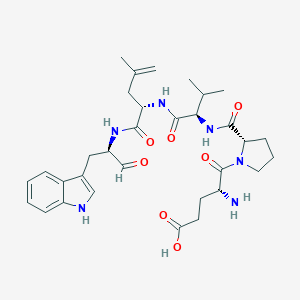

Involvement in Human Esterases Metabolism

Human carboxylesterases (hCES) play a crucial role in the catalytic ester hydrolysis of xenobiotics, contributing to the detoxification and activation of drugs, including the prodrug ramipril. A study aimed to characterize the enzyme-catalyzed ester hydrolysis of various drugs, including ramipril, by different esterase-containing systems. The findings highlight the importance of human esterases in the metabolism of drugs and the potential for predicting drug interactions and individual metabolic variations due to enzyme polymorphisms (Meyer et al., 2015).

Enhancement of Stability in Nanoemulsion Formulations

Ramipril's stability is a concern due to factors like mechanical stress and storage conditions. A study explored the stability enhancement of ramipril in nanoemulsion formulations, utilizing cremophor-EL, a stabilizing agent. The research indicated that maintaining ramipril in a lipophilic environment might increase its stability, essential for developing stable pharmaceutical formulations of ramipril (Shafiq & Shakeel, 2008).

Role in Cardiovascular and Microvascular Outcomes

Ramipril's impact on cardiovascular and microvascular outcomes, especially in patients with diabetes mellitus, has been a subject of research. The HOPE study and MICRO-HOPE substudy investigated the effects of ramipril on myocardial infarction, stroke, cardiovascular death, and overt nephropathy. The studies highlighted the cardiovascular and renoprotective benefits of ramipril for individuals with diabetes, emphasizing its significance beyond blood pressure reduction (Investigators & Wolffenbuttel, 2000).

Wirkmechanismus

Target of Action

Ramipril Methyl Ester, also known as Ramipril, is primarily targeted towards the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased aldosterone secretion . This causes a reduction in blood volume and blood pressure . Additionally, ramipril has been shown to have potent effects on atherosclerosis progression and plaque stabilization, as well as on myocardial structure and function .

Pharmacokinetics

Ramipril is well absorbed, with a bioavailability of 28% . It is metabolized in the liver to its active form, ramiprilat . The elimination half-life of ramiprilat is between 13 to 17 hours . It is excreted in the urine (60%) and feces (40%) as the parent drug and metabolites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ramipril. For instance, renal function can impact the drug’s duration of action and dosage, as renal excretion largely determines the drug’s duration of action . Therefore, the dosage should be reduced in patients with renal impairment . Moreover, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio indicates that the use of Ramipril is predicted to present an insignificant risk to the environment .

Safety and Hazards

Zukünftige Richtungen

Ramipril, the parent compound of Ramipril Methyl Ester, has shown potential in reducing the incidence of stroke, myocardial infarction, and death due to cardiovascular disease . Therefore, it could represent a useful alternative ACE inhibitor for use in patients with hypertension or congestive heart failure .

Eigenschaften

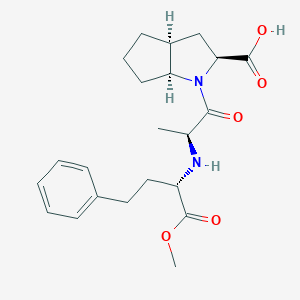

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5/c1-14(20(25)24-18-10-6-9-16(18)13-19(24)21(26)27)23-17(22(28)29-2)12-11-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,23H,6,9-13H2,1-2H3,(H,26,27)/t14-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAQBRAQKYAQEO-GBBGEASQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108313-11-7 | |

| Record name | Ramipril methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108313117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ7F3PK42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

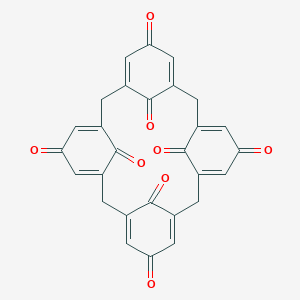

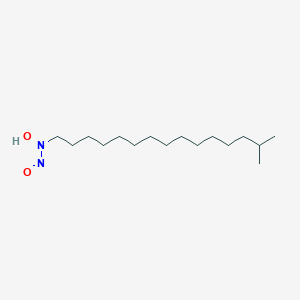

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ramipril Methyl Ester in pharmaceutical analysis?

A1: this compound (Impurity A) is a known impurity of Ramipril, an Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension and heart failure. [] Regulatory agencies like the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) mandate the testing and quantification of this compound in both Ramipril drug substances and final products. [] This highlights the importance of understanding and monitoring this impurity to ensure drug safety and efficacy.

Q2: How is this compound synthesized and characterized?

A2: this compound can be synthesized from Ramipril through a transesterification reaction using methanol and potassium hydroxide as reagents. [] The synthesized compound is then characterized using spectroscopic techniques to confirm its structure. High-Performance Liquid Chromatography (HPLC) is employed to determine its purity, establishing it as a reference standard for analytical purposes. []

Q3: Can you elaborate on the formulation challenges associated with Ramipril and the role of coatings in addressing these?

A3: Ramipril is known to be susceptible to degradation, forming undesirable byproducts like Ramipril-DKP and Ramipril Dicarboxylic Acid. [] To enhance its stability, specialized coatings can be applied to individual Ramipril particles. [] These coatings act as a barrier against environmental factors that contribute to degradation, such as air exposure. [] This approach helps maintain the drug's quality and effectiveness over time.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)

![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)